molecular formula C12H16ClNO B1462238 N-[3-(4-chlorophenoxy)propyl]cyclopropanamine CAS No. 1040067-55-7

N-[3-(4-chlorophenoxy)propyl]cyclopropanamine

Cat. No.: B1462238
CAS No.: 1040067-55-7
M. Wt: 225.71 g/mol
InChI Key: ZSRHLDBAMJHXSF-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenoxy)propyl]cyclopropanamine: is a chemical compound with the molecular formula C12H16ClNO It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenoxy)propyl]cyclopropanamine typically involves the reaction of 4-chlorophenol with 3-chloropropylamine to form 3-(4-chlorophenoxy)propylamine. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenoxy)propyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxypropylcyclopropanamines.

Scientific Research Applications

N-[3-(4-chlorophenoxy)propyl]cyclopropanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenoxy)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorobenzyl)cyclopropanamine
  • N-(3-(4-bromophenoxy)propyl)cyclopropanamine
  • N-(3-(4-methylphenoxy)propyl)cyclopropanamine

Uniqueness

N-[3-(4-chlorophenoxy)propyl]cyclopropanamine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-[3-(4-chlorophenoxy)propyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRHLDBAMJHXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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